molecular formula C10H10N4O2 B7693154 Methyl 4-(1-methyltetrazol-5-yl)benzoate CAS No. 2215630-10-5

Methyl 4-(1-methyltetrazol-5-yl)benzoate

Cat. No.: B7693154
CAS No.: 2215630-10-5
M. Wt: 218.21 g/mol
InChI Key: PENKLDJYWGKWSY-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyltetrazol-5-yl)benzoate is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring heterocycles containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyltetrazol-5-yl)benzoate typically involves the reaction of 4-(1-methyltetrazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyltetrazol-5-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted tetrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-(1-methyltetrazol-5-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyltetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ester and tetrazole functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-(1-methyltetrazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-14-9(11-12-13-14)7-3-5-8(6-4-7)10(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENKLDJYWGKWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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